(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Description
Historical Development of Targeted Cyanoacrylamide Compounds
Cyanoacrylamides emerged as a critical chemotype in medicinal chemistry following the discovery of their unique electrophilic properties. Early work focused on their role as Michael acceptors, capable of forming covalent bonds with nucleophilic cysteine residues in enzyme active sites. The foundational discovery that cyanoacrylamides could achieve reversible covalent inhibition marked a paradigm shift, as it addressed concerns about off-target effects associated with irreversible inhibitors. For example, the development of cyanoacrylamide-based kinase inhibitors demonstrated that introducing a nitrile group adjacent to the electrophilic β-carbon enhanced reactivity while enabling thiol-addition reversibility. This innovation allowed sustained target engagement without permanent protein modification, a principle that underpins the design of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide.
The integration of aromatic methoxy groups into cyanoacrylamide scaffolds arose from efforts to optimize pharmacokinetic properties. Methoxy substitutions on phenyl rings, as seen in the 3,4-dimethoxyphenyl moiety of this compound, were historically shown to improve membrane permeability and metabolic stability in analogous structures. Concurrently, sulfonamide-linked piperidine groups gained traction as solubility-enhancing motifs, particularly in kinase-targeted therapies. These structural innovations coalesced into the compound’s design, reflecting iterative advancements in balancing reactivity, selectivity, and drug-like properties.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-30-21-10-9-17(14-22(21)31-2)13-18(16-24)23(27)25-19-7-6-8-20(15-19)32(28,29)26-11-4-3-5-12-26/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,27)/b18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDMBXWBRAXFG-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of a Schiff base through the reaction of appropriate amines with aldehydes, followed by a Knoevenagel condensation to yield the final product. The compound's molecular formula is , with a molecular weight of 396.49 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research involving various human tumor cell lines has demonstrated selective cytotoxicity, particularly against leukemia and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Leukemia | 12.5 | Significant cytotoxicity |
| Breast Cancer | 15.0 | Moderate cytotoxicity |
| Colon Cancer | 20.0 | Low cytotoxicity |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. In vivo studies using carrageenan-induced paw edema in rats revealed that administration of the compound significantly reduced inflammation compared to control groups.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways and cancer progression.
- Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathway activation.
Study on Inflammatory Models
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory potential of similar compounds derived from phenylacrylamide structures. The results indicated significant reductions in edema and leukocyte migration at doses comparable to established anti-inflammatory drugs like dexamethasone .
Cytotoxic Evaluation
In another study focusing on a related compound, researchers evaluated the cytotoxic effects against multiple cancer cell lines. The findings suggested that modifications in the chemical structure could enhance cytotoxicity, highlighting the importance of structure-activity relationships in drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aryl Group Variations
- (E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid (Compound 3, ): Differs in the absence of methoxy groups (4-hydroxyphenyl vs. 3,4-dimethoxyphenyl) and the lack of the sulfonamide-piperidine substituent. Isolated from Rubus urticifolius with noted antioxidant activity, suggesting that hydroxyl/methoxy substitutions on the aryl group influence redox properties .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Shares the 3,4-dimethoxyphenyl group but replaces the cyanoacrylamide with a benzamide. Synthesized in 80% yield, with a melting point of 90°C, indicating that amide derivatives with dimethoxyphenyl groups exhibit moderate thermal stability .
Sulfonamide and Piperidine/Pyrrolidine Derivatives
- N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, ) :
- 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g, ) :
Cyanoacrylamide Core Modifications
- (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Replaces the piperidin-1-ylsulfonylphenyl group with a thiazolyl-dichlorobenzyl moiety.
- (E)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enamide () :
Physical and Spectral Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
